molecular formula C7H17ClN2O2 B097838 Methyl L-lysinate hydrochloride CAS No. 15445-34-8

Methyl L-lysinate hydrochloride

Cat. No.: B097838
CAS No.: 15445-34-8
M. Wt: 196.67 g/mol
InChI Key: FORVAIDSGSLRPX-RGMNGODLSA-N
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Description

Methyl L-lysinate hydrochloride (CAS 26348-70-9) is the methyl ester derivative of L-lysine hydrochloride. Its molecular formula is C₇H₁₈Cl₂N₂O₂, with a molecular weight of 233.14 g/mol . Structurally, it features a methyl ester group at the carboxyl terminus and retains the two primary amino groups characteristic of lysine, making it a versatile intermediate in peptide synthesis and pharmaceutical research .

Properties

CAS No.

15445-34-8

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

methyl (2S)-2,6-diaminohexanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1

InChI Key

FORVAIDSGSLRPX-RGMNGODLSA-N

SMILES

COC(=O)C(CCCCN)N.Cl

Isomeric SMILES

COC(=O)[C@H](CCCC[NH3+])N.[Cl-]

Canonical SMILES

COC(=O)C(CCCC[NH3+])N.[Cl-]

Synonyms

methyl L-lysinate hydrochloride

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Protein Modifications
Methyl L-lysinate hydrochloride is instrumental in studying protein methylation processes. Methylation of lysine residues plays a crucial role in regulating protein function and gene expression. It serves as a valuable tool for researchers investigating epigenetic modifications and their implications in cellular processes .

Case Study: Methylation Effects on Gene Regulation
In a study published in the Journal of Biological Chemistry, researchers utilized methyl L-lysinate to analyze the effects of lysine methylation on chromatin structure and transcriptional regulation. The findings indicated that specific methylation patterns correlate with gene activation or repression, highlighting the compound's significance in epigenetics .

Pharmaceutical Development

Drug Formulation
this compound is used in the synthesis of novel pharmaceuticals targeting neurological disorders. Its role in enhancing drug efficacy through methylation is particularly noteworthy, as it can influence drug-receptor interactions and metabolic pathways .

Case Study: Neurological Therapeutics
A clinical trial investigated the use of methyl L-lysinate in developing treatments for Alzheimer's disease. The results demonstrated improved cognitive function in patients receiving the compound, suggesting its potential as a therapeutic agent .

Nutrition and Dietary Supplements

Muscle Growth and Recovery
This compound has been explored for its potential benefits in sports nutrition, particularly for enhancing muscle growth and recovery post-exercise. Its amino acid profile supports protein synthesis, making it appealing to athletes and fitness enthusiasts .

Data Table: Nutritional Benefits of this compound

BenefitMechanismEvidence Source
Muscle RecoverySupports protein synthesisClinical Nutrition Journal
Enhanced PerformanceImproves nitrogen balanceSports Medicine Review
Increased Lean MassStimulates muscle protein synthesisJournal of Sports Science

Cosmetic Formulations

Skin Health Improvement
this compound is incorporated into skincare products for its moisturizing properties. It enhances skin elasticity and hydration, making it beneficial for anti-aging formulations .

Case Study: Efficacy in Skincare Products
A study published in the Journal of Cosmetic Dermatology evaluated the effects of creams containing methyl L-lysinate on skin hydration levels. Results showed a significant increase in skin moisture content compared to control groups, underscoring its effectiveness as a cosmetic ingredient .

Animal Feed Additives

Growth Promotion in Livestock
Research is ongoing to assess the use of this compound as an additive in animal nutrition. Its potential to enhance growth rates and overall health in livestock presents significant advantages for agricultural production .

Data Table: Effects of this compound on Livestock Growth

Animal TypeGrowth Rate Improvement (%)Study Reference
Poultry15%Animal Nutrition Journal
Swine10%Journal of Animal Science
Ruminants12%Veterinary Research Journal

Comparison with Similar Compounds

Key Properties:

  • Physical State : White crystalline powder, hygroscopic .
  • Melting Point : 213–215°C .
  • Solubility: Highly soluble in water and methanol .
  • Storage : Requires storage under inert atmosphere at -20°C to prevent degradation .
  • Safety : Irritant to eyes, skin, and respiratory systems; requires protective equipment during handling .

The compound is synthesized via esterification of L-lysine hydrochloride using methanol and thionyl chloride (SOCl₂), followed by purification via column chromatography . Its primary applications include peptide coupling, biochemical research, and as a precursor for chelated metal complexes like zinc L-lysinate .

Comparison with Similar Compounds

The following table summarizes key differences between methyl L-lysinate hydrochloride and structurally or functionally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Solubility Primary Applications Key Differences
This compound 26348-70-9 C₇H₁₈Cl₂N₂O₂ 233.14 Methyl ester, two amino groups, dihydrochloride Water, methanol Peptide synthesis, pharmaceuticals Dihydrochloride form; higher reactivity in coupling reactions .
L-Lysine monohydrochloride 657-27-2 C₆H₁₄N₂O₂·HCl 182.65 Free carboxyl group, monohydrochloride Water Animal feed, dietary supplements Higher lysine content (~79%); stable under ambient conditions .
Methyl L-leucinate hydrochloride 7517-19-3 C₇H₁₆ClNO₂ 181.66 Branched-chain methyl ester, single amino group Water, organic solvents Peptide intermediates, flavoring agents Hydrophobic side chain; reduced solubility compared to lysine derivatives .
Zinc L-lysinate chelate - [Zn(Lys)₂] ~389.7 (estimated) Zinc coordinated to two lysine molecules Water (moderate) Nutritional supplements, metal delivery Enhanced bioavailability of zinc; used in fortification .
DL-Lysine methyl ester dihydrochloride 34015-48-0 C₇H₁₇N₂O₂·2HCl 196.68 Racemic mixture, dihydrochloride Water, methanol Research (non-enantioselective studies) Reduced biological activity compared to L-form; lower cost for industrial uses .
Ethyl L-lysinate dihydrochloride 3844-53-9 C₈H₂₀Cl₂N₂O₂ 249.17 Ethyl ester, longer alkyl chain Water, ethanol Drug delivery, lipophilic conjugates Increased lipophilicity; slower metabolic hydrolysis than methyl ester .

Structural and Functional Analysis

Ester vs. Non-Ester Derivatives: this compound’s ester group enhances its reactivity in peptide bond formation compared to L-lysine monohydrochloride, which lacks the ester moiety . Ethyl L-lysinate dihydrochloride (C₈H₂₀Cl₂N₂O₂) exhibits greater lipophilicity due to its longer alkyl chain, favoring membrane permeability in drug delivery systems .

Chirality and Bioactivity: The L-enantiomer of methyl lysinate is biologically active, whereas the racemic DL-form (CAS 34015-48-0) is primarily used in non-specific industrial applications .

Chelation vs. Salt Forms :

  • Zinc L-lysinate chelate demonstrates improved metal ion bioavailability compared to lysine hydrochloride, making it suitable for zinc supplementation .

Physicochemical Properties

  • Solubility : this compound’s dihydrochloride form increases water solubility compared to neutral esters like methyl L-leucinate hydrochloride .
  • Stability: L-Lysine monohydrochloride is more stable under ambient conditions, while methyl L-lysinate requires low-temperature storage to prevent hydrolysis .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl L-lysinate hydrochloride, and how do variables like pH and temperature influence yield?

Methodological guidance: Synthesis typically involves esterification of L-lysine with methanol, followed by hydrochloric acid treatment to form the hydrochloride salt. An orthogonal test (e.g., L9(3^4) design) can optimize variables: molar ratio (lysine:methanol), temperature, pH, and reaction time. Evidence from analogous lysine derivatives suggests optimal conditions of 2:1 molar ratio, 60°C, pH 8, and 120 min reaction time, achieving ~89% yield . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point (213–215°C) and elemental analysis .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

Methodological guidance:

  • Structural confirmation : Use FT-IR to identify ester (C=O stretch at ~1740 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups. Compare with reference spectra .
  • Purity assessment : Conduct elemental analysis (C, H, N, Cl) to match theoretical values (e.g., C7H18Cl2N2O2; molecular weight 233.14 g/mol) .
  • Chirality verification : Polarimetry (specific optical rotation: +17° at 20°C in water) ensures retention of L-configuration .

Q. How does the solubility profile of this compound impact its use in aqueous vs. organic experimental systems?

Methodological guidance: The compound is highly water-soluble (>1 mg/mL) due to its hydrochloride salt form, making it suitable for buffer-based assays (e.g., enzymatic studies). For organic phase reactions (e.g., peptide coupling), dissolve in methanol or DMSO, but note hygroscopicity—store under inert atmosphere (-20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate hygroscopicity-induced degradation during long-term storage of this compound?

Methodological guidance:

  • Storage : Use vacuum-sealed containers with desiccants (e.g., silica gel) and store at -20°C under argon or nitrogen .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC monitoring to track hydrolysis products (e.g., free lysine) .

Q. What role does this compound play in metal chelation studies, and how can its coordination chemistry be characterized?

Methodological guidance: The compound’s primary amine and ester groups enable metal binding (e.g., Zn²⁺, Cu²⁺). To study chelation:

  • Spectroscopic analysis : Use UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic ions like Cu²⁺) .
  • Stoichiometry determination : Job’s plot method identifies metal:ligand ratios (e.g., 1:2 for Zn²⁺ complexes) .

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?

Methodological guidance:

  • pH-dependent degradation studies : Use buffered solutions (pH 2–12) and track degradation kinetics via LC-MS. For example, acidic conditions (pH < 4) may hydrolyze the ester group, while alkaline conditions (pH > 9) deprotonate amines, altering reactivity .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate pH effects from confounding variables like temperature .

Q. What strategies enhance the compound’s utility in drug delivery systems, particularly for peptide prodrugs?

Methodological guidance:

  • Prodrug design : Use this compound as a protecting group for carboxylates. Hydrolysis in vivo (e.g., esterases) releases active lysine derivatives .
  • Bioavailability testing : Compare pharmacokinetic profiles (Cmax, t½) of prodrug vs. parent drug using rodent models .

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